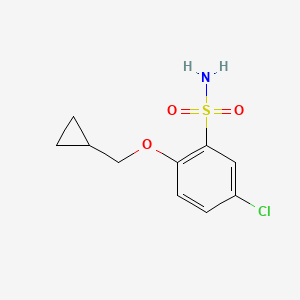![molecular formula C8H14O3 B13514866 {5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5,8-Dioxaspiro[35]nonan-7-yl}methanol is a chemical compound with the molecular formula C8H14O3 It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5,8-Dioxaspiro[3.5]nonan-7-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the reaction of a suitable diol with a spirocyclic precursor under acidic conditions to form the dioxaspiro ring. The methanol group can then be introduced through a subsequent reaction with formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the use of cost-effective reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a primary or secondary alcohol.
Aplicaciones Científicas De Investigación
{5,8-Dioxaspiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it a useful probe for studying biological systems.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of {5,8-Dioxaspiro[3.5]nonan-7-yl}methanol is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure may allow it to fit into unique binding sites, thereby modulating the activity of its targets.
Comparación Con Compuestos Similares
Similar Compounds
- {5,8-Dioxaspiro[3.5]nonan-6-yl}methanol
- {7-Oxaspiro[3.5]nonan-2-yl}methanol
- {5,8-Dioxaspiro[3.5]nonan-9-yl}methanol
Uniqueness
{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol is unique due to its specific spirocyclic structure and the position of the methanol group. This structural arrangement may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
5,8-dioxaspiro[3.5]nonan-7-ylmethanol |
InChI |
InChI=1S/C8H14O3/c9-4-7-5-11-8(6-10-7)2-1-3-8/h7,9H,1-6H2 |
Clave InChI |
SNLNDTANJNMANL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)COC(CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)
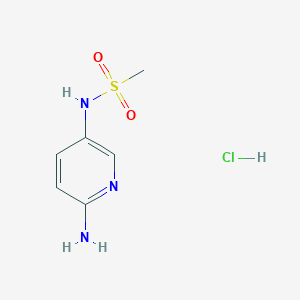
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)
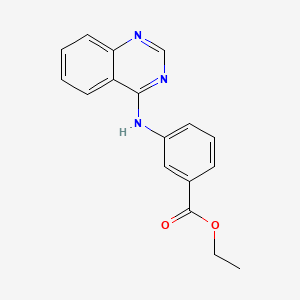
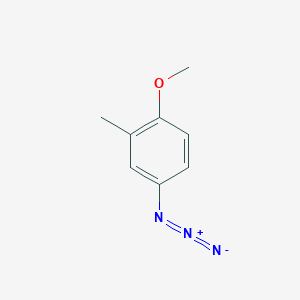
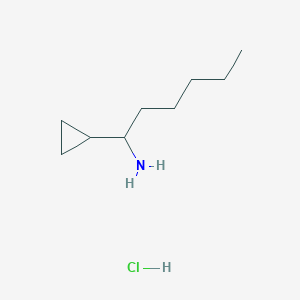
![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
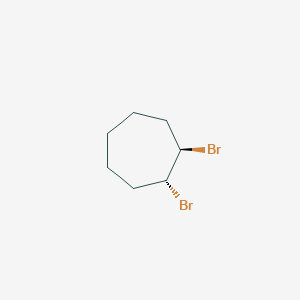
![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
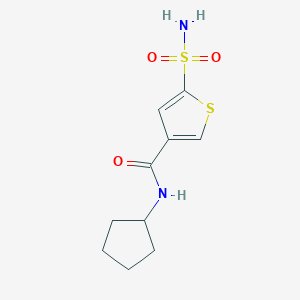
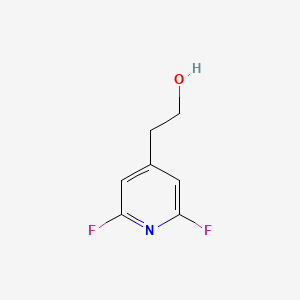
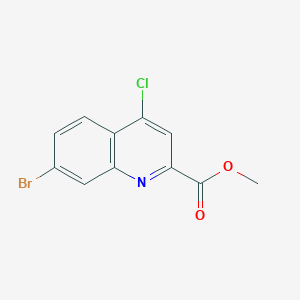
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)
